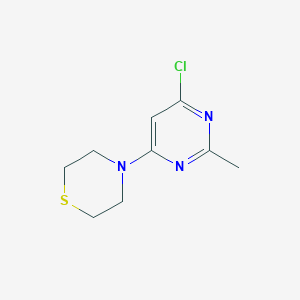

4-(3-Carboxyphenyl)-2-hydroxypyridine

Vue d'ensemble

Description

“4-(3-Carboxyphenyl)-2-hydroxypyridine” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “3-(4-Carboxyphenyl)propionic acid”, which may be used as a bridging ligand in the preparation of nickel(II) complexes1.

Synthesis Analysis

The synthesis of “4-(3-Carboxyphenyl)-2-hydroxypyridine” is not well-documented in the literature. However, related compounds such as “4-(3-Carboxyphenyl)picolinic acid” have been used as building blocks for the synthesis of coordination compounds2.Molecular Structure Analysis

The molecular structure of “4-(3-Carboxyphenyl)-2-hydroxypyridine” is not readily available. However, related compounds such as “4-(3-Carboxyphenyl)picolinic acid” have been used to synthesize coordination compounds with diverse structures3.Chemical Reactions Analysis

The specific chemical reactions involving “4-(3-Carboxyphenyl)-2-hydroxypyridine” are not well-documented. However, related compounds have been studied for their potential in tumor therapy4.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Carboxyphenyl)-2-hydroxypyridine” are not readily available. However, related compounds have been used in the synthesis of coordination compounds2.Applications De Recherche Scientifique

Synthesis and Analytical Applications

4-(3-Carboxyphenyl)-2-hydroxypyridine and its derivatives have been extensively studied for their synthesis and application as analytical reagents. For example, their synthesis involves various methods, including the reaction of maltol with aryl primary amines, highlighting their potential as orally active iron chelators. These compounds have partition coefficients determined, indicating their suitability for specific analytical applications (Saghaie, Sadeghi, & Nikazma, 2007).

Photophysical and Electrochemical Properties

The electrochemical and photophysical properties of complexes derived from 4-(3-Carboxyphenyl)-2-hydroxypyridine have been investigated, revealing their potential in light-emitting devices and as luminescent materials. For instance, cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives of 4-(3-Carboxyphenyl)-2-hydroxypyridine, exhibit notable luminescence and redox behavior (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).

Coordination Polymers and Material Science

Several studies have focused on the creation of novel zinc(II) coordination polymers using carboxyphenyl-terpyridine ligands, including 4-(3-Carboxyphenyl)-2-hydroxypyridine derivatives. These materials are of interest due to their structural diversity and potential applications in catalysis, gas storage, and luminescence. The ligands' role in directing the assembly of these polymers and their photoluminescent properties have been thoroughly explored (Gai et al., 2013).

Biological Applications

In the biomedical field, derivatives of 4-(3-Carboxyphenyl)-2-hydroxypyridine have been evaluated for their potential as iron chelators, offering a strategy for treating conditions like iron overload. Their interaction with iron(III) ions and the impact on biological systems such as inhibiting tyrosinase activity, which is significant in melanin formation and iron metabolism, have been documented (Hider & Lerch, 1989).

Insights into Molecular Arrangements

Research into the molecular arrangements of substituted hydroxypyridine carboxylic acids, including 4-(3-Carboxyphenyl)-2-hydroxypyridine, provides valuable insights into their structural characteristics. These studies are crucial for understanding the compounds' reactivity, stability, and potential applications across various scientific domains (May, Gál, Di Marco, & Bombicz, 2019).

Safety And Hazards

The safety and hazards associated with “4-(3-Carboxyphenyl)-2-hydroxypyridine” are not well-documented. However, safety data sheets for related compounds such as “4-(3-Carboxyphenyl)benzoicacid” are available5.

Orientations Futures

The future directions for research on “4-(3-Carboxyphenyl)-2-hydroxypyridine” are not well-documented. However, related compounds such as “tetrakis (4-carboxyphenyl) porphyrin” have been studied for their potential in tumor therapy, and future research directions have been discussed4.

Propriétés

IUPAC Name |

3-(2-oxo-1H-pyridin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-7-9(4-5-13-11)8-2-1-3-10(6-8)12(15)16/h1-7H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVGYRMSHGHBBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682764 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Carboxyphenyl)-2-hydroxypyridine | |

CAS RN |

1261925-28-3 | |

| Record name | 3-(2-Oxo-1,2-dihydropyridin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

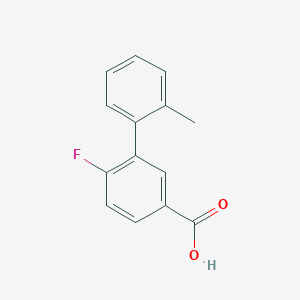

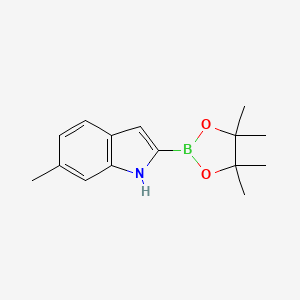

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)

![2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1463725.png)

![2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B1463730.png)

![(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1463731.png)

![3-[6-oxo-3-(2-thienyl)pyridazin-1(6H)-yl]propanoic acid](/img/structure/B1463733.png)